L-Phenylglycine methyl ester hydrochloride
CAS No.: 13226-98-7
Cat. No.: VC0078259
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13226-98-7 |
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Molecular Formula | C9H12ClNO2 |
Molecular Weight | 201.65 |
IUPAC Name | methyl (2S)-2-amino-2-phenylacetate;hydrochloride |
Standard InChI | InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 |
SMILES | COC(=O)C(C1=CC=CC=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
L-Phenylglycine methyl ester hydrochloride belongs to the class of α-amino acid esters, with the systematic IUPAC name methyl (2S)-2-amino-2-phenylacetate hydrochloride. Its molecular weight is 201.65 g/mol, and it exhibits a melting point of 200°C (with decomposition) . The compound’s optical rotation, a critical parameter for chiral applications, is reported as +142.8° ± 2° (c = 1 in methanol) , though some sources note a slightly lower value of +118° under aqueous conditions . This discrepancy may arise from differences in solvent polarity or measurement protocols.
Molecular and Crystallographic Data
Synthesis and Manufacturing
Industrial Preparation Methods
The synthesis of L-phenylglycine methyl ester hydrochloride typically involves the esterification of L-phenylglycine using thionyl chloride (SOCl₂) in methanol. A representative protocol from a peer-reviewed synthesis outlines the following steps:
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Reaction Setup: A suspension of L-phenylglycine (9.03 g, 54.7 mmol) in methanol (100 mL) is cooled to 0°C.
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Thionyl Chloride Addition: SOCl₂ (6.0 mL, 82.1 mmol) is added dropwise, initiating exothermic esterification.
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Stirring and Workup: The mixture is stirred for 24 hours at room temperature, followed by solvent evaporation under reduced pressure.
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Recrystallization: The crude product is recrystallized from a 95:5 ethyl acetate/ethanol mixture, yielding a white crystalline solid (9.45 g, 97% yield) .
This method ensures high enantiomeric purity (>97%), critical for applications in asymmetric synthesis. Alternative routes using methyl chloroformate or LiAlH₄ reduction are less common due to side reactions .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 201.65 g/mol | |
Melting Point | 200°C (decomposition) | |
Optical Rotation ([α]D²⁰) | +142.8° ± 2° (c=1, MeOH) | |
Solubility in Water | 25 mg/mL at 25°C |
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediate
L-Phenylglycine methyl ester hydrochloride is a pivotal building block in synthesizing β-lactam antibiotics and antiviral agents. Its chiral center enables the production of enantiopure drugs, reducing off-target effects. For example, it serves as a precursor in the synthesis of cephalosporins, where the phenyl group enhances membrane permeability .
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this compound acts as a protected amino acid derivative. The methyl ester group prevents unwanted side-chain interactions during coupling reactions, while the hydrochloride salt facilitates deprotection under mild acidic conditions . Recent studies highlight its utility in synthesizing cyclic peptides with antitumor activity .
Chiral Catalysis
As a chiral auxiliary, L-phenylglycine methyl ester hydrochloride enables asymmetric alkylation and aldol reactions. Its rigid phenyl ring directs stereoselectivity, achieving enantiomeric excess (ee) values exceeding 90% in pilot-scale syntheses of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Material Science Innovations
Incorporating this compound into polymer matrices improves thermal stability and mechanical strength. For instance, polyamide composites doped with 5 wt% L-phenylglycine methyl ester hydrochloride exhibit a 20% increase in tensile modulus, making them suitable for high-performance coatings .
Comparative Analysis with Structural Analogs
L-Phenylglycine vs. L-Phenylalanine Derivatives
Unlike L-phenylalanine methyl ester (CAS 7524-50-7) , which contains a benzylic CH₂ group, L-phenylglycine methyl ester hydrochloride features a direct phenyl-α-carbon linkage. This structural distinction reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
Table 2: Comparison with Methyl L-Phenylalaninate
Property | L-Phenylglycine Methyl Ester HCl | Methyl L-Phenylalaninate |
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Molecular Formula | C₉H₁₂ClNO₂ | C₁₀H₁₃NO₂ |
Molecular Weight | 201.65 g/mol | 179.22 g/mol |
Key Application | Chiral catalysis | Peptide coupling |
Solubility in DMSO | 50 mg/mL | 30 mg/mL |
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